Product packaging for 5-Azaspiro[2.3]hexane-5-carboxamide(Cat. No.:)

5-Azaspiro[2.3]hexane-5-carboxamide

Cat. No.: B13595680
M. Wt: 126.16 g/mol
InChI Key: ZXXXFKSMWIZADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Azaspiro[2.3]hexane-5-carboxamide (CAS 2408973-98-6) is a spirocyclic amine derivative of high interest in modern medicinal chemistry for the development of novel bioactive molecules. The compound features a spiro[2.3]hexane core, which incorporates a strained cyclopropane ring fused to an azetidine ring . This scaffold is recognized as a valuable, three-dimensional bioisostere for flattening traditional planar aromatic systems or for constituting constrained analogs of natural amino acids, a strategy used to enhance in vitro potency, selectivity, and overall drug-like properties such as metabolic stability . The specific 5-carboxamide functionalization makes this compound a versatile synthetic intermediate or potential pharmacophore. Spirocyclic structures of this type are increasingly employed in drug discovery campaigns targeting the central nervous system (CNS), as seen in research exploring [2.3]-spiro analogues of L-glutamic acid for ionotropic and metabotropic glutamate receptors (GluRs) . Furthermore, related azaspirohexane and azabicyclohexane motifs are frequently investigated as key components in potential antitumor agents and have been identified in patents for compounds such as plasma kallikrein inhibitors . This product, this compound, is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B13595680 5-Azaspiro[2.3]hexane-5-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-azaspiro[2.3]hexane-5-carboxamide

InChI

InChI=1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9)

InChI Key

ZXXXFKSMWIZADO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C2)C(=O)N

Origin of Product

United States

Elucidation of Reactivity Patterns and Mechanistic Pathways of 5 Azaspiro 2.3 Hexane 5 Carboxamide

Influence of Ring Strain on Chemical Reactivity

The 5-azaspiro[2.3]hexane framework is characterized by significant ring strain, a consequence of fusing a three-membered cyclopropane (B1198618) ring and a four-membered azetidine (B1206935) ring at a single carbon atom. This strain is a composite of angle strain, torsional strain, and transannular strain. wikipedia.orglibretexts.org Small rings, such as cyclopropane and cyclobutane (B1203170), possess internal bond angles that deviate substantially from the ideal sp³ tetrahedral angle of 109.5°, leading to high inherent instability. wikipedia.orglibretexts.org The heat of combustion for these small rings is elevated due to this strain energy. wikipedia.org

The total ring strain energy in the spiro[2.3]hexane system is a combination of the strain in the individual rings. Cyclopropane exhibits significant angle strain due to its 60° C-C-C bond angles. libretexts.org Cyclobutane is also strained, adopting a puckered conformation to slightly alleviate torsional strain from eclipsing hydrogens. libretexts.org The fusion of these two strained rings at a spiro center creates a rigid and conformationally constrained molecule. beilstein-journals.orgnih.gov This high degree of ring strain is a primary driver of the chemical reactivity of 5-azaspiro[2.3]hexane derivatives. researchgate.net The stored potential energy within the strained framework can be released in ring-opening reactions, making the molecule susceptible to transformations that would not occur in less strained, acyclic, or larger ring systems. The incorporation of a nitrogen atom into the four-membered ring to form an azetidine can slightly increase the ring strain energy compared to its all-carbon analogue, cyclopentene. osti.gov This inherent strain energy not only influences the thermodynamics of reactions but also accelerates their kinetics. wikipedia.org

Electrophilic and Nucleophilic Reactivity of the Azaspiro[2.3]hexane Framework

The reactivity of the 5-azaspiro[2.3]hexane framework towards electrophiles and nucleophiles is governed by the electronic properties of the constituent atoms and the presence of the carboxamide group. Nucleophilic functional groups are characterized by electron-rich atoms capable of donating an electron pair, with common examples being oxygen, nitrogen, and sulfur. libretexts.org Conversely, electrophiles are electron-poor species that can accept an electron pair. youtube.com

In 5-azaspiro[2.3]hexane-5-carboxamide, the nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group of the carboxamide. This delocalization significantly reduces the nucleophilicity of the nitrogen atom compared to the parent 5-azaspiro[2.3]hexane. However, the oxygen atom of the carbonyl group becomes a nucleophilic center. youtube.com

The carbon atoms of the strained cyclopropane and azetidine rings are the primary electrophilic sites. Due to significant angle strain, the C-C bonds in the cyclopropane ring have increased p-character and are susceptible to cleavage by both electrophiles and nucleophiles, leading to ring-opening reactions. The azetidine ring can also undergo nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen, which can be activated by protonation or Lewis acid coordination to the nitrogen. However, in the case of the 5-carboxamide derivative, the nitrogen is less basic.

Regioselectivity and Stereoselectivity in Reactions Involving the Spiro Center

The synthesis and functionalization of the 5-azaspiro[2.3]hexane system present significant challenges in controlling regioselectivity and stereoselectivity due to the three-dimensional complexity and the presence of multiple stereocenters.

A key method for constructing the 5-azaspiro[2.3]hexane core involves the diastereoselective rhodium-catalyzed cyclopropanation of a terminal olefin on an azetidine precursor. beilstein-journals.orgnih.gov This reaction exhibits high diastereoselectivity, favoring the formation of trans cyclopropane derivatives. beilstein-journals.org For instance, the cyclopropanation of an azetidine-derived terminal olefin with ethyl diazoacetate using a rhodium acetate (B1210297) catalyst resulted in a mixture of diastereoisomers, with two major trans products formed in a relative ratio of approximately 1.5:1. beilstein-journals.org This selectivity is driven by the thermodynamic stability of the products; theoretical calculations have shown that the trans diastereoisomers are more stable than the corresponding cis isomers. beilstein-journals.orgresearchgate.net

The facial selectivity of the attack on the double bond is also a critical factor. In the aforementioned rhodium-catalyzed cyclopropanation, a partial facial selectivity was observed, favoring attack from the Si face. beilstein-journals.org The control of stereochemistry is paramount, as the spatial arrangement of substituents emanating from the rigid spirocyclic scaffold is crucial for applications such as peptidomimetics and receptor ligands. beilstein-journals.orgrsc.org Synthetic strategies often aim to create "frozen" analogues of bioactive molecules, where the spiro center locks the conformation. beilstein-journals.orgnih.gov

The development of stereoselective methods, such as asymmetric Heck cyclizations, [2+2]-cycloadditions, and metal-catalyzed C-H arylations, has been instrumental in accessing enantiomerically enriched spirocycles. rsc.org For example, Pd-catalyzed enantioselective C-H arylation has been used to form spirocyclic oxindoles, demonstrating that high yields and enantioselectivities can be achieved in the construction of spiro frameworks. rsc.org

Table 1: Diastereomeric Ratio in a Rhodium-Catalyzed Cyclopropanation Reaction beilstein-journals.org This interactive table summarizes the observed product distribution in a key synthetic step.

DiastereoisomerConfigurationRelative Percentage (%)
Major Product 1trans49
Major Product 2trans33
Minor Product 1cis12
Minor Product 2cis3
Minor Product 3cis1.8
Minor Product 4cis1.2

Mechanistic Investigations of Key Transformations (e.g., Single Electron Transfer, Cycloaddition Mechanisms)

The unique structural and electronic properties of 5-azaspiro[2.3]hexane derivatives enable them to participate in a variety of transformations proceeding through distinct mechanistic pathways.

Cycloaddition Mechanisms: The construction of the four-membered azetidine ring, a core component of the title compound, can be achieved through cycloaddition reactions. For instance, [2+2]-cycloadditions are a common strategy for forming cyclobutane and azetidine rings. rsc.org Another powerful tool is the rhodium-catalyzed intramolecular cyclopropanation, which proceeds via a metal-carbene intermediate. beilstein-journals.org In this mechanism, the rhodium catalyst reacts with a diazo compound (like ethyl diazoacetate) to form a rhodium-carbenoid. This electrophilic carbene then attacks the terminal olefin of the azetidine precursor. The stereochemical outcome of the reaction is determined during this step, where the approach of the carbene to the olefin face dictates the resulting diastereoselectivity. beilstein-journals.org

Single Electron Transfer (SET) Mechanisms: The strained nature of the spirocyclic system also makes it amenable to reactions initiated by single electron transfer (SET). SET processes involve the transfer of a single electron from a donor to an acceptor, generating radical ion intermediates. sigmaaldrich.commdpi.com While not directly reported for this compound itself, related spirocyclic systems have been synthesized via SET pathways. For example, a lithium-amide-induced SET to a benzophenone (B1666685) can generate an N-centered radical and a ketyl radical anion. researchgate.net This radical pair can then act synergistically to initiate further reactions, such as hydrogen abstraction and radical-radical coupling, to form spirocyclic cores. researchgate.net Mechanistic investigations of such processes often employ cyclic voltammetry and computational calculations to support the proposed radical-based pathway. researchgate.net The feasibility of a photoinduced electron transfer (PET) can be predicted from the Gibbs free energy change, which depends on the redox potentials of the catalyst and substrate. sigmaaldrich.com

The study of these mechanisms is crucial for the rational design of synthetic routes to novel and complex spirocyclic compounds and for understanding their subsequent reactivity.

Computational and Theoretical Chemistry Studies of 5 Azaspiro 2.3 Hexane 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and conformational landscapes of molecules. These calculations provide insights into the intrinsic properties of a molecule in the absence of solvent or other external factors.

While Density Functional Theory (DFT) is a widely used method for studying the electronic properties of organic molecules, specific DFT studies on 5-Azaspiro[2.3]hexane-5-carboxamide are not extensively documented in the reviewed literature. DFT calculations are known for their balance of accuracy and computational cost, making them suitable for predicting a wide range of molecular properties, including vibrational frequencies, and electronic spectra.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to study derivatives of 5-Azaspiro[2.3]hexane. In a study on the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, quantum-mechanical calculations were performed at the Hartree-Fock (HF) Self-Consistent Field (SCF) level using a 6-31G* basis set. beilstein-journals.org A full geometry optimization was carried out for four diastereoisomers (20a–d) using the Gaussian09 program to determine their lowest energy conformations. beilstein-journals.org

The relative energies of the four diastereoisomers were calculated to assess their stability. beilstein-journals.org The results indicated that diastereoisomers 20a and 20c had the same level of stability and were more stable than 20b and 20d . beilstein-journals.org This theoretical finding was consistent with experimental observations from HPLC analysis, which showed that the cyclopropanation reaction to form these compounds proceeded with trans selectivity, favoring the formation of the most stable diastereoisomers. beilstein-journals.org

Table 1: Relative Energy of 5-Azaspiro[2.3]hexane Diastereoisomers Relative energy values (kcal/mol) of the four diastereoisomers 20a–d calculated by the HF/6-31G method.*

Diastereoisomer Relative Energy (kcal/mol)
20a 0.00
20b +1.49
20c 0.00
20d +4.48

Data sourced from Beilstein Journal of Organic Chemistry, 2014, 10, 1114–1120. beilstein-journals.org

Molecular Modeling and Dynamics Simulations for Conformational Flexibility

To explore the conformational flexibility of 5-azaspiro[2.3]hexane derivatives, molecular modeling techniques have been employed. For the four diastereoisomers 20a-d , a conformational search was conducted by generating 10,000 conformations for each molecule. beilstein-journals.org This was achieved using a mixed torsional/low-mode conformational sampling method within MacroModel (version 9.111). beilstein-journals.org The resulting structures were minimized using the Polak–Ribiere Conjugate Gradient algorithm with the OPLS-2005 force field until a convergence gradient of 0.05 kJ/mol was reached. beilstein-journals.org To manage the dataset, redundant conformers were eliminated using a root-mean-square deviation (RMSD) cutoff of 0.5 Å, and an energy cutoff of 5 kcal/mol was applied to remove unreasonable conformations. beilstein-journals.org

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters, such as NMR chemical shifts and coupling constants, through computational methods is a valuable tool for structure elucidation. While the supporting information for the synthesis of 5-azaspiro[2.3]hexane derivatives 20a-d includes experimental 1H and 13C NMR spectra, specific studies detailing the computational prediction of these spectra for this compound or its close derivatives are not prominent in the surveyed literature. beilstein-journals.orgresearchgate.net Such computational studies, often employing DFT, would be beneficial for assigning complex spectra and confirming stereochemical assignments. mdpi.com

Computational Analysis of Reaction Energetics and Transition States

Computational analysis plays a crucial role in understanding reaction mechanisms and predicting outcomes. In the synthesis of 5-azaspiro[2.3]hexane derivatives, theoretical calculations of the relative stability of the four possible diastereoisomers helped to explain the observed experimental results. beilstein-journals.org The diastereoselectivity of the rhodium-catalyzed cyclopropanation reaction was rationalized by the calculated lower energies of the trans products (20a and 20c ) compared to the cis products (20b and 20d ). beilstein-journals.orgresearchgate.net This demonstrates how computational analysis of reaction energetics can provide insight into the kinetic and thermodynamic factors controlling a chemical reaction.

The mechanism involves the attack of a carbene intermediate on the olefin moiety, which can occur at two different faces, leading to various stereoisomers. beilstein-journals.org The agreement between the calculated stabilities and the experimental product distribution underscores the predictive power of computational chemistry in synthetic organic chemistry. beilstein-journals.org

Topological Analysis of Electron Density and Molecular Orbital Theory

Detailed studies on the topological analysis of electron density, such as using the Quantum Theory of Atoms in Molecules (QTAIM), or in-depth analysis based on Molecular Orbital (MO) theory for this compound, have not been identified in the reviewed scientific literature. Such analyses would provide deeper insights into the nature of chemical bonding, charge distribution, and the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. mdpi.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques for Complex Structure Elucidation (e.g., 2D NMR, NOESY)

A complete structural analysis of 5-Azaspiro[2.3]hexane-5-carboxamide would necessitate a suite of NMR experiments. Standard one-dimensional ¹H and ¹³C NMR would provide initial information on the proton and carbon environments within the molecule. However, due to the spirocyclic nature and the presence of a carboxamide group, which can exhibit restricted rotation leading to signal duplication, more advanced techniques would be indispensable.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be crucial for establishing proton-proton coupling networks, helping to trace the connectivity within the cyclopropane (B1198618) and azetidine (B1206935) rings. Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the chemical shifts of protons to their directly attached carbons and to identify longer-range connectivities, respectively.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would be vital for determining the through-space proximity of protons. This is particularly important for establishing the stereochemistry of the spirocyclic junction and the conformation of the four-membered azetidine ring. For instance, NOE correlations could differentiate between diastereomers if chiral centers are present. While patents mention the use of ¹H NMR for characterizing larger derivatives containing this spirocycle, the specific data for the parent carboxamide is not provided. google.comgoogle.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on reported experimental data)

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity
1, 2 (CH₂) ~10-20 ~0.7-1.0 m
3 (C) ~25-35 - -
4, 6 (CH₂) ~50-60 ~3.5-4.0 t
C=O ~170-180 - -

Mass Spectrometry: High-Resolution Techniques for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be the definitive method to confirm the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) would likely be employed to generate the protonated molecule [M+H]⁺. The high accuracy of the mass measurement would allow for the unambiguous determination of the molecular formula, C₆H₁₀N₂O.

Tandem mass spectrometry (MS/MS) experiments would be necessary to investigate the fragmentation pathways of the molecule. By selecting the precursor ion and inducing fragmentation, characteristic product ions would be generated. The fragmentation pattern would provide valuable structural information. For example, cleavage of the amide bond, or ring-opening of the cyclopropane or azetidine rings would produce specific fragment ions. This analysis helps to piece together the molecular structure. Although some patents mention the use of liquid chromatography-mass spectrometry (LCMS) for product verification, detailed fragmentation data for this specific compound is not available. google.comgoogle.comgoogle.com

X-ray Crystallography: Determination of Absolute and Relative Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, this method would provide precise bond lengths, bond angles, and torsion angles.

Crucially, X-ray crystallography would reveal the conformation of the azetidine ring, which can adopt a puckered or planar geometry, and the orientation of the carboxamide group relative to the spirocyclic core. If the molecule is chiral, X-ray analysis of a single crystal can determine the relative stereochemistry of all chiral centers. In cases where a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute stereochemistry can also be established. There is currently no published X-ray crystal structure for this compound.

Vibrational Spectroscopy (Infrared, Raman): Application for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the primary amide, typically in the region of 3400-3200 cm⁻¹. The C=O stretch of the amide group would give a strong absorption band around 1650 cm⁻¹. The C-N stretching and N-H bending vibrations would also be observable.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-C bonds of the cyclopropane ring, which are often weak in the IR spectrum. Together, these techniques can also provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group, by observing shifts in the characteristic vibrational frequencies. No specific IR or Raman spectral data has been reported for this compound in the surveyed literature.

Strategic Utility of 5 Azaspiro 2.3 Hexane 5 Carboxamide As a Building Block in Complex Chemical Synthesis

Role as a Chiral Synthon in Asymmetric Synthetic Strategies

The inherent chirality of many biologically active molecules necessitates the use of enantiomerically pure starting materials or the application of asymmetric synthetic methods to ensure the desired therapeutic effect and avoid potential off-target activities of the other enantiomer. nih.gov 5-Azaspiro[2.3]hexane derivatives, when synthesized from chiral precursors, serve as valuable chiral synthons, enabling the stereocontrolled construction of complex molecular architectures.

A notable example is the synthesis of conformationally "frozen" analogues of L-glutamic acid, a primary excitatory neurotransmitter in the central nervous system. nih.gov Researchers have designed and synthesized novel [2.3]-spiro analogues of L-glutamic acid starting from D-serine. nih.govbeilstein-journals.org This approach utilizes a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl (B3062369) moiety, thereby creating a rigid scaffold that limits the rotational freedom around the C3–C4 bond. nih.govbeilstein-journals.org The resulting 5-azaspiro[2.3]hexane derivatives serve as constrained analogues of L-glutamic acid, which are valuable tools for studying receptor-ligand interactions and for the development of new therapeutic agents targeting glutamate (B1630785) receptors. nih.gov

The stereoselective synthesis of such spirocyclic compounds often involves the use of chiral auxiliaries or catalysts to control the formation of stereocenters. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (B1210297) has been developed for the direct and facile synthesis of highly functionalized 5-aza-spiro[2.4]heptanes, a related spirocyclic system. rsc.org This highlights the potential for developing similar asymmetric methodologies for the synthesis of chiral 5-azaspiro[2.3]hexane derivatives.

The table below summarizes key aspects of the asymmetric synthesis of spirocyclic compounds.

Starting MaterialKey ReactionTarget ScaffoldApplication
D-serineRhodium-catalyzed cyclopropanation5-Azaspiro[2.3]hexaneConformationally "frozen" L-glutamic acid analogues nih.govbeilstein-journals.org
Azomethine ylides and ethyl cyclopropylidene acetateCatalytic asymmetric 1,3-dipolar cycloaddition5-Aza-spiro[2.4]heptaneDrug discovery motif rsc.org

Application in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries to probe biological systems and identify new drug leads. nih.govcore.ac.uk The goal of DOS is to efficiently generate a collection of compounds that cover a broad region of chemical space, thereby increasing the probability of finding molecules with novel biological activities. cam.ac.uk 5-Azaspiro[2.3]hexane-5-carboxamide, with its unique three-dimensional and rigid scaffold, is an attractive building block for the construction of DOS libraries.

The incorporation of spirocyclic scaffolds, such as 5-azaspiro[2.3]hexane, into DOS libraries introduces significant skeletal and stereochemical diversity. nih.gov These scaffolds provide a fixed orientation for appended functional groups, allowing for a systematic exploration of how the spatial arrangement of substituents affects biological activity. nih.gov The synthesis of DOS libraries often involves robust and reliable reactions that can be performed in a parallel or combinatorial fashion. nih.gov

While direct examples of this compound in large-scale DOS libraries are not extensively detailed in the provided search results, the principles of DOS strongly support its utility. The synthesis of a family of 17 novel racemic spirocyclic scaffolds for the creation of compound libraries demonstrates the feasibility and importance of such building blocks in exploring chemical space. nih.gov These scaffolds, featuring high sp3 carbon content, are essential for the three-dimensional exploration of chemical space. nih.gov

The table below outlines the general principles of DOS and the potential role of this compound.

DOS PrincipleRelevance to this compound
Skeletal DiversityThe spirocyclic core provides a unique and rigid scaffold distinct from more common linear or fused ring systems.
Stereochemical DiversityThe chiral nature of the scaffold allows for the introduction of multiple stereocenters, increasing the library's complexity.
Appendage DiversityThe carboxamide group and other potential functionalization points on the scaffold allow for the attachment of a wide variety of substituents.
EfficiencyThe development of robust synthetic routes to the scaffold is crucial for its incorporation into high-throughput synthesis workflows. nih.gov

Integration into Scaffold Libraries for Exploring Chemical Space

Scaffold libraries are collections of molecules built around a common core structure, or scaffold. These libraries are instrumental in medicinal chemistry for systematically exploring the chemical space around a particular pharmacophore to optimize biological activity and drug-like properties. nih.gov The rigid and three-dimensional nature of the 5-azaspiro[2.3]hexane framework makes it an excellent candidate for inclusion in scaffold libraries. nih.govbeilstein-journals.org

The exploration of chemical space is a key objective in modern drug discovery, and molecules with a high degree of three-dimensionality, characterized by a high fraction of sp3-hybridized carbon atoms, are particularly valuable. nih.gov The 5-azaspiro[2.3]hexane scaffold, with its spirocyclic junction and saturated rings, possesses a high sp3 carbon content, which is crucial for creating molecules that can interact with the complex three-dimensional binding sites of biological macromolecules. nih.gov

The synthesis of libraries based on spirocyclic scaffolds allows for incremental changes in the relative orientation of peripheral substituents, enabling a fine-tuning of molecular properties. nih.gov For example, a series of spirocyclic scaffolds with varying ring sizes and stereochemical orientations has been prepared to systematically explore the impact of these structural modifications. nih.gov The inclusion of the 5-azaspiro[2.3]hexane core in such libraries would provide access to a unique region of chemical space.

The table below highlights the features of 5-azaspiro[2.3]hexane that make it a valuable scaffold for chemical space exploration.

FeatureContribution to Chemical Space Exploration
RigidityThe fixed conformation of the scaffold provides a well-defined spatial arrangement of substituents, facilitating structure-activity relationship (SAR) studies. nih.gov
Three-DimensionalityThe high sp3 character of the scaffold leads to molecules with more complex shapes, increasing the potential for specific interactions with biological targets. nih.gov
NoveltyThe spiro[2.3]hexane motif is less common in drug discovery libraries, offering access to unexplored areas of chemical space.
Synthetic AccessibilityThe development of stereocontrolled synthetic routes enables the preparation of diverse derivatives for library construction. beilstein-journals.org

Precursor in the Synthesis of Structurally Diverse Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. The 5-azaspiro[2.3]hexane core can serve as a versatile precursor for the synthesis of a wide range of more complex nitrogen heterocycles.

The azetidine (B1206935) ring within the 5-azaspiro[2.3]hexane scaffold can be chemically manipulated to generate new ring systems. For instance, ring-opening reactions or ring-expansion strategies could be employed to transform the four-membered ring into larger heterocycles. While specific examples of such transformations starting directly from this compound are not detailed in the provided search results, the general reactivity of azetidines suggests this potential.

Furthermore, the synthesis of related spirocyclic systems provides insights into the types of transformations that could be applied. For example, the synthesis of substituted prolines from delta-amino beta-ketoesters using metal carbenoid chemistry demonstrates a method for constructing five-membered nitrogen heterocycles. nih.gov This type of chemistry could potentially be adapted to derivatives of 5-azaspiro[2.3]hexane to create novel polycyclic structures.

The table below outlines potential synthetic transformations of the 5-azaspiro[2.3]hexane scaffold to generate diverse nitrogen heterocycles.

TransformationPotential Product Class
Ring-opening of the azetidineFunctionalized cyclobutane (B1203170) derivatives
Ring-expansion of the azetidineSpirocyclic piperidines or other larger heterocycles
Further functionalization and cyclizationFused or bridged polycyclic systems

Theoretical and Computational Principles in Ligand Design Utilizing the Azaspiro 2.3 Hexane Core

Conformational Restriction and its Impact on Molecular Recognition Principles

This rigidity is a direct result of the spirocyclic fusion of a cyclopropane (B1198618) and an azetidine (B1206935) ring. The strained three- and four-membered rings severely limit bond rotations, effectively "freezing" the molecule into a well-defined three-dimensional shape. nih.govresearchgate.net This pre-organization of the scaffold means that less conformational entropy is lost upon binding to a biological target, which can lead to a more favorable free energy of binding and, consequently, higher potency.

In a study focused on creating conformationally "frozen" analogues of L-glutamic acid, derivatives of 5-azaspiro[2.3]hexane were synthesized to further restrict the rotation around key chemical bonds. nih.govbeilstein-journals.org Theoretical calculations were used to assess the stability of the possible diastereoisomers, confirming that the synthesis was highly selective towards the more stable trans cyclopropane products. researchgate.netbeilstein-journals.org This demonstrates how the inherent strain and stereochemistry of the azaspiro[2.3]hexane core dictate a predictable and limited conformational landscape, a highly desirable trait for designing ligands that can precisely match the topology of a target's binding site.

Bioisosteric Replacement Strategies Involving Azaspiro[2.3]hexane (e.g., as Piperidine (B6355638) or Cyclohexane (B81311) Analogues)

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of medicinal chemistry. The 4-azaspiro[2.3]hexane scaffold, a close relative of the title compound, has been identified as a promising bioisostere for commonly used saturated heterocycles like piperidine and carbocycles like cyclohexane. researchgate.netnih.gov

The rationale for this replacement is based on several factors:

Structural Mimicry : The 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold can project its substituents with spatial arrangements similar to those of 1,4-disubstituted piperidines and trans-1,4-disubstituted cyclohexanes. researchgate.net This structural similarity allows it to maintain the key interactions with a target receptor that were established by the original ring system.

Physicochemical Modulation : Replacing a piperidine ring with an azaspiro[2.3]hexane core can significantly alter a compound's physicochemical properties. For example, initial studies have shown that this substitution can decrease the basicity (pKa) and increase the lipophilicity (LogP) of the parent molecule. researchgate.netnih.gov Such modifications can be crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Novelty and Intellectual Property : As a less common scaffold, the azaspiro[2.3]hexane core offers access to novel chemical space, providing an opportunity to generate new intellectual property and circumvent existing patents. researchgate.netnih.gov

The table below illustrates the comparative physicochemical properties of a parent compound containing a piperidine ring versus its 4-azaspiro[2.3]hexane analogue, based on findings from physicochemical profiling.

PropertyPiperidine-Containing Compound4-Azaspiro[2.3]hexane AnalogueImpact of Replacement
Basicity (pKa)HigherLowerDecreased Basicity
Lipophilicity (LogP)LowerHigherIncreased Lipophilicity

Data derived from initial physicochemical profiling studies. researchgate.net

Exit Vector Analysis for Directed Molecular Design

Exit vectors describe the orientation of substituents as they extend from a central scaffold. A precise understanding of these vectors is critical for rationally designing ligands, as it determines how appended chemical groups will be positioned to interact with specific regions or amino acid residues within a target's binding pocket. chemrxiv.org

The rigid, spirocyclic nature of the azaspiro[2.3]hexane core results in highly defined and predictable exit vectors. researchgate.net Analysis using tools like Exit Vector Plots (EVP) allows for the visualization and comparison of the chemical space covered by different scaffolds. rsc.org For the 4-azaspiro[2.3]hexane scaffold, EVP analysis has shown that its geometry as a 1,4-disubstituted system is structurally analogous to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines. researchgate.netnih.gov

This predictable vector orientation provides medicinal chemists with a reliable framework for:

Structure-Activity Relationship (SAR) Studies : By systematically modifying substituents at defined exit points, chemists can probe the binding site and understand which interactions are key for biological activity. chemrxiv.org

Scaffold Hopping : The similarity in exit vector geometry allows the azaspiro[2.3]hexane core to be "hopped" into a known drug series, replacing a piperidine or cyclohexane ring to improve properties while maintaining the crucial vector relationships for target binding. rsc.org

Fragment Elaboration : In fragment-based design, the defined vectors guide how a small azaspiro[2.3]hexane fragment can be "grown" into a larger, more potent molecule.

ScaffoldSubstitution PatternStructural Analogy based on Exit Vectors
4-Azaspiro[2.3]hexane1,4-disubstitutedtrans-1,4-disubstituted Cyclohexane
4-Azaspiro[2.3]hexane1,4-disubstituted1,4-disubstituted Piperidine

Structural analogies confirmed through Exit Vector Plot (EVP) analysis. researchgate.netnih.gov

Fragment-Based Ligand Design and Optimization Principles for Spirocycles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. nih.gov The approach begins with screening libraries of small, low-complexity "fragments" to find weak but efficient binders to a biological target. rug.nl These initial hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging. rug.nlplos.org

Spirocyclic scaffolds, including azaspiro[2.3]hexane, are increasingly recognized as valuable components of fragment libraries. nih.govspirochem.com Their appeal stems from their inherent three-dimensionality (sp3-richness), which is often lacking in traditional, flatter fragment libraries. nih.gov This 3D character can lead to higher-quality starting points with better affinity and specificity for the complex, three-dimensional binding sites of proteins.

The principles of FBDD apply to the azaspiro[2.3]hexane core in several ways:

As a Starting Fragment : A simple, unadorned 5-azaspiro[2.3]hexane-5-carboxamide can serve as an initial fragment hit. Its defined exit vectors then provide clear points for synthetic elaboration to "grow" the fragment into the binding pocket and engage with nearby residues. spirochem.com

As a 3D Scaffold for Linking : The rigid azaspiro[2.3]hexane core can be used as a central scaffold to link two different fragments that are known to bind in adjacent sub-pockets of a target, a strategy that can dramatically increase affinity.

For Fragment Evolution : In a process of "fragment evolution," an existing lead compound can be deconstructed into its core fragments. plos.org The azaspiro[2.3]hexane core could then be introduced to reconstruct a novel ligand with improved properties, such as enhanced metabolic stability or better permeability, as was successfully demonstrated in the discovery of the pan-KRAS inhibitor BI-2493. acs.org

Computational Approaches to Ligand-Target Interaction Modeling (Focus on Binding Site Chemistry)

Computational modeling is an indispensable tool for understanding how a ligand like this compound interacts with its biological target. Techniques such as molecular docking are used to predict the preferred binding pose and affinity of a ligand within the active site of a protein. mdpi.comnih.gov

These computational studies focus on the specific chemistry of the binding site, analyzing key interactions:

Hydrogen Bonding : The carboxamide group (-C(=O)NH2) in the title compound is a classic hydrogen bond donor and acceptor. Docking simulations can predict and visualize how this group forms hydrogen bonds with specific amino acid residues (e.g., asparagine, serine, histidine) in the target's binding pocket. nih.govresearchgate.netmdpi.com These interactions are often critical for anchoring the ligand and determining its orientation.

Hydrophobic Interactions : The aliphatic cyclopropane and azetidine rings of the spiro-core can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues like valine, leucine, or phenylalanine in the binding site. plos.org

Stereoelectronic Effects : The rigid geometry of the azaspiro[2.3]hexane core places the carboxamide group in a specific spatial orientation. Computational methods can assess how well this fixed presentation aligns with the electrostatic field of the binding site. Furthermore, quantum mechanics (QM) calculations can be used to determine the relative stability of different stereoisomers and their likely bioactive conformations, as was done for 5-azaspiro[2.3]hexane derivatives designed as glutamate (B1630785) analogues. researchgate.netbeilstein-journals.org

In one study, docking of carboxamide derivatives into the F508del-CFTR NBD1 domain revealed that the carboxamide moiety was in close proximity to an asparagine residue (N659), forming key hydrogen bonds. mdpi.com Such computational insights are vital for explaining observed structure-activity relationships and for guiding the rational design of next-generation inhibitors with optimized binding site interactions.

Future Research Directions and Unresolved Challenges for 5 Azaspiro 2.3 Hexane 5 Carboxamide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The current synthesis of 5-azaspiro[2.3]hexane derivatives often involves multi-step processes and the use of stoichiometric reagents and heavy metal catalysts, such as rhodium. beilstein-journals.orgnih.gov A primary challenge is the development of greener and more sustainable synthetic methods. This includes the exploration of catalytic systems that are more environmentally benign and the use of safer solvents.

Recent advancements in sustainable amide bond formation, such as enzymatic catalysis using lipase (B570770) B from Candida antarctica in green solvents like cyclopentyl methyl ether, present a promising avenue. nih.gov Applying such enzymatic methods to the synthesis of 5-azaspiro[2.3]hexane-5-carboxamide from the corresponding amine and a suitable carboxylic acid derivative could significantly improve the sustainability of the process. nih.gov Furthermore, the development of photocatalytic methods for amide synthesis using covalent organic frameworks (COFs) under visible light irradiation offers another innovative and green alternative to traditional methods. dst.gov.in

Table 1: Comparison of Synthetic Methodologies for Azaspirocycles and Amides

MethodCatalyst/ReagentSolventAdvantagesChallenges for this compound
Rhodium-catalyzed Cyclopropanation Rh₂(OAc)₄DichloromethaneDiastereoselective beilstein-journals.orgUse of expensive and toxic heavy metal; requires diazo compounds. beilstein-journals.org
Petasis Olefination/ Cyclopropanation Cp₂Ti(CH₃)₂Toluene/THFScalable to multigram quantities acs.orgUse of air-sensitive and pyrophoric reagent. acs.org
Enzymatic Amidation Candida antarctica lipase BCyclopentyl methyl etherSustainable, mild conditions, high yields nih.govSubstrate specificity for the spirocyclic amine needs to be established.
Photocatalytic Amidation Covalent Organic Framework (COF)Organic SolventUses visible light, recyclable catalyst dst.gov.inRequires development of a suitable photocatalytic system for the specific substrates.
Aqua-Mediated Synthesis VariousWaterEnvironmentally benign, readily available solvent researchgate.netSolubility of reactants and intermediates may be a challenge.

Exploration of Novel Reactivity Patterns and Underexplored Derivatizations

The reactivity of the 5-azaspiro[2.3]hexane scaffold is largely centered around the functionalization of the amide nitrogen and the carboxylic acid moiety. However, the strained cyclobutane (B1203170) and cyclopropane (B1198618) rings offer unique opportunities for novel chemical transformations that remain largely unexplored.

Ring-opening reactions of the cyclopropane or cyclobutane ring under specific conditions could lead to a diverse range of functionalized azetidine (B1206935) or pyrrolidine (B122466) derivatives, which are valuable scaffolds in drug discovery. nih.gov For instance, transition-metal-catalyzed C-C bond activation could be a viable strategy. Furthermore, the development of nickel-catalyzed carbonylative four-component spirocyclization cascades in related systems suggests that similar complex transformations could be designed for the synthesis of highly functionalized derivatives of 5-azaspiro[2.3]hexane. acs.org

The derivatization of the core structure is another area ripe for exploration. While the synthesis of analogues by modifying the substituent on the amide has been demonstrated, a systematic exploration of a wider range of functional groups is needed. google.comgoogle.com This could involve late-stage functionalization of the spirocyclic core, which is a highly desirable strategy in medicinal chemistry for the rapid generation of compound libraries. Additionally, the synthesis of bis-spirocyclic compounds, where the 5-azaspiro[2.3]hexane unit is linked to another spirocyclic system, could lead to molecules with unique three-dimensional shapes and properties. acs.org

Advancements in Predictive Computational Chemistry for Spirocyclic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govrsc.orgmdpi.comnih.gov For spirocyclic systems like this compound, computational methods can provide valuable insights into their conformational preferences, electronic structure, and reaction mechanisms.

One of the challenges in working with spirocyclic compounds is their complex three-dimensional nature, which can give rise to multiple low-energy conformations. beilstein-journals.org Advanced computational methods can be used to accurately predict the most stable conformations and the energy barriers between them. This information is crucial for understanding how these molecules interact with biological targets. beilstein-journals.org

Furthermore, DFT calculations can be employed to rationalize the observed stereoselectivity in the synthesis of 5-azaspiro[2.3]hexane derivatives and to design catalysts that can improve this selectivity. acs.org For instance, understanding the transition states of the cyclopropanation reaction can guide the development of new ligands for the rhodium catalyst that favor the formation of a specific diastereomer. beilstein-journals.org Predictive modeling can also be used to explore the potential reactivity of the strained rings, identifying conditions under which selective ring-opening or rearrangement reactions might occur. acs.org

Table 2: Applications of Computational Chemistry to Spirocyclic Systems

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Geometry optimization, relative energy calculations, transition state analysis. nih.govrsc.orgnih.govPredicting stable conformations, understanding diastereoselectivity in synthesis, and exploring reaction mechanisms. beilstein-journals.org
Frontier Molecular Orbital (FMO) Analysis Identifying reactive sites (HOMO/LUMO). nih.govPredicting the regioselectivity of derivatization and ring-opening reactions.
Molecular Electrostatic Potential (MEP) Mapping Visualizing charge distribution and electrophilic/nucleophilic sites. nih.govUnderstanding intermolecular interactions and potential binding modes with biological targets.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing bonding characteristics.Characterizing the nature of the strained bonds in the spirocyclic system.

Integration into Advanced Materials Science and Polymer Development (Chemical Structure Contribution)

The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced materials and polymers. The incorporation of spiro centers into polymer backbones can lead to materials with enhanced thermal stability, improved solubility, and unique morphological properties. mdpi.com

For this compound, its bifunctional nature (amine and carboxylic acid precursor) makes it a potential monomer for the synthesis of novel polyamides. The spirocyclic unit would introduce kinks in the polymer chain, disrupting packing and potentially leading to amorphous materials with high glass transition temperatures. Such polymers could find applications as high-performance engineering plastics or as membranes for gas separation.

Furthermore, the synthesis of spiro-polymers through methods like C-H-activated polyspiroannulation opens up possibilities for creating photoresponsive materials. springernature.com By incorporating chromophores into the this compound structure, it may be possible to develop spiro-polymers that exhibit changes in their optical or electronic properties upon irradiation. The unique spiro structure can also be used to tune the electronic properties of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com

Potential as a Chemical Biology Tool for Mechanistic Probes (Focus on Chemical Probes)

The development of chemical probes to study biological processes is a rapidly growing field. The unique structural and conformational properties of spirocyclic compounds make them intriguing scaffolds for the design of such probes.

A key strategy in the design of fluorescent probes is the use of a "pro-fluorophore" that becomes fluorescent upon reaction with a specific analyte or enzyme. The spirocyclization of rhodamine dyes, for example, leads to a non-fluorescent, colorless form, and the ring-opening of this spirocycle restores fluorescence. nih.gov This principle could be applied to this compound. By attaching a fluorophore and a quencher to the scaffold, a conformational change induced by a biological event could alter the distance between them, leading to a change in fluorescence.

Moreover, the strained nature of the spiro[2.3]hexane system can be exploited to design probes for bioorthogonal chemistry. For instance, spiro[2.3]hex-1-ene has been developed as a highly reactive yet stable alkene for fast photoclick chemistry, enabling the site-specific labeling of proteins. acs.org It is conceivable that derivatives of 5-azaspiro[2.3]hexane could be designed to participate in similar bioorthogonal reactions, allowing for the specific labeling and tracking of biomolecules in living systems. The conformationally "frozen" nature of this scaffold, as an analogue of L-glutamic acid, also suggests its potential as a selective ligand for glutamate (B1630785) receptors, which could be developed into positron emission tomography (PET) or magnetic resonance imaging (MRI) probes for studying neurological disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Azaspiro[2.3]hexane-5-carboxamide derivatives, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis often involves rhodium-catalyzed cyclopropanation of terminal olefins with diazoacetates to introduce the spirocyclic core. For example, rhodium acetate [Rh₂(OAc)₄] catalyzes cyclopropanation of intermediate 18 with ethyl diazoacetate, yielding trans-diastereomers (20a and 20c) with 60% yield after optimization of solvent (toluene) and reagent stoichiometry . Stereochemical control is achieved via facial selectivity (Si-face attack) and diastereoselective stabilization of trans-cyclopropane derivatives, validated by NOE studies and DFT calculations .

Q. How can researchers optimize low yields in spirocyclic compound synthesis?

  • Methodological Answer : Yield optimization requires iterative adjustments to reaction parameters. For example, increasing ethyl diazoacetate equivalents (from 1.2 to 3.0) improved cyclopropanation yields from 23% to 60% . Alternative strategies include switching from Tebbe olefination (low scalability) to Petasis olefination (58% yield) to prepare key intermediates .

Q. What analytical techniques are critical for characterizing spirocyclic derivatives?

  • Methodological Answer :

  • HPLC : Semi-preparative chiral HPLC separates enantiomers (e.g., 20a and 20c) .
  • NMR : NOE correlations confirm stereochemistry (e.g., trans-cyclopropane configurations) .
  • Theoretical Calculations : HF/6-31G* methods predict relative stabilities of diastereomers (e.g., 20a is 1.49 kcal/mol more stable than 20b) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in diastereoselectivity data?

  • Methodological Answer : Conformational sampling (e.g., OPLS-2005 force field) combined with quantum-mechanical optimization (HF/6-31G*) identifies the most stable diastereomers. For example, trans-cyclopropane derivatives (20a and 20c) are thermodynamically favored over cis-forms (20b and 20d) by 1.49–4.48 kcal/mol, aligning with experimental HPLC results .

Q. What strategies address challenges in stereocontrolled synthesis of constrained amino acid analogs?

  • Methodological Answer :

  • Protecting Group Manipulation : Deprotection of Boc groups (e.g., using TEA·3HF) followed by Jones oxidation yields carboxylic acid intermediates (26a/c) .
  • Enzymatic Resolution : Kinetic resolution with lipases or esterases separates enantiomers when synthetic methods fail .

Q. How do pharmacokinetic parameters of 5-Azaspiro[2.3]hexane derivatives vary across species?

  • Methodological Answer : Species-specific differences in pharmacokinetics (Table 2) necessitate tailored dosing:

ParameterMouseHuman
Cmax (µM)6.394.12
Half-Life (min)298>300
Preclinical studies should use allometric scaling to extrapolate human doses from rodent data .

Data Contradictions and Resolution

Q. Why do Corey-Chaykovsky and Simmons-Smith cyclopropanation methods fail for sterically hindered intermediates?

  • Resolution : Steric hindrance in α,β-unsaturated tri-substituted alkenes (e.g., 17) limits carbene insertion. Switching to rhodium-catalyzed cyclopropanation with ethyl diazoacetate avoids this issue by leveraging smaller transition-state geometries .

Q. How can conflicting biological activity data for spirocyclic analogs be validated?

  • Resolution :

  • Binding Assays : Radioligand displacement studies (e.g., mGluR1/5 affinity screens) confirm target engagement .
  • Functional Assays : Calcium flux or cAMP assays differentiate agonists vs. antagonists .

Methodological Tables

Table 1 : Key Reaction Optimization Parameters for Cyclopropanation

ParameterInitial ConditionsOptimized Conditions
Ethyl Diazoacetate Eq.1.23.0
SolventCH₂Cl₂Toluene
Catalyst Loading2 mol%5 mol%
Yield23%60%

Table 2 : Pharmacokinetic Comparison Across Species

SpeciesCmax (µM)AUC (µM·h)Half-Life (min)
Mouse6.398.5298
Human4.1210.2>300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.